
Dimethyl 2,2-dimethylhexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2-dimethylhexanedioate, commonly known as DMDO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMDO is a colorless, odorless, and stable liquid that is soluble in both water and organic solvents. It has been used in various fields of research, including organic synthesis, catalysis, and material science.
Wirkmechanismus
DMDO acts as a strong oxidizing agent due to the presence of the tert-butyl hydroperoxide group. It can abstract hydrogen atoms from various organic compounds, leading to the formation of free radicals. These free radicals can then react with oxygen to form peroxides, which can further react with other organic compounds. This mechanism of action makes DMDO a powerful oxidizing agent that can be used in various chemical reactions.
Biochemische Und Physiologische Effekte
DMDO has not been extensively studied for its biochemical and physiological effects. However, it is known to be a strong oxidizing agent that can cause oxidative stress in cells. This can lead to DNA damage, protein oxidation, and lipid peroxidation. Therefore, caution should be exercised when handling DMDO.
Vorteile Und Einschränkungen Für Laborexperimente
DMDO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is also a powerful oxidizing agent that can be used in various chemical reactions. However, DMDO has some limitations. It is a hazardous compound that requires proper handling and disposal. Additionally, it can cause oxidative stress in cells, which can affect the outcome of experiments.
Zukünftige Richtungen
There are several future directions for DMDO research. One potential application is in the synthesis of new organic compounds with unique properties. DMDO can be used as a powerful oxidizing agent to generate free radicals, which can then react with other organic compounds to form new products. Additionally, DMDO can be used as a catalyst in various reactions, which can lead to the development of new synthetic methods. Another future direction is in the modification of the surface properties of materials. DMDO can be used to modify the surface properties of materials, such as polymers and metals, which can lead to the development of new materials with unique properties. Finally, more research is needed to understand the biochemical and physiological effects of DMDO. This can help in the development of proper safety protocols for handling DMDO and in the identification of potential health risks associated with its use.
In conclusion, DMDO is a valuable compound that has been widely used in scientific research. It has unique properties that make it a powerful oxidizing agent and a useful catalyst. However, caution should be exercised when handling DMDO due to its hazardous nature. Further research is needed to fully understand the potential applications and health risks associated with DMDO.
Synthesemethoden
DMDO can be synthesized by the reaction of dimethyl adipate and tert-butyl hydroperoxide in the presence of a catalyst. The reaction takes place at room temperature and produces DMDO as the main product. This method is simple, efficient, and cost-effective, making it a popular choice for DMDO synthesis.
Wissenschaftliche Forschungsanwendungen
DMDO has been used in numerous scientific research applications, including organic synthesis, catalysis, and material science. It has been used as a powerful oxidizing agent in the synthesis of various organic compounds, such as alcohols, ketones, and carboxylic acids. DMDO has also been used as a catalyst in various reactions, such as epoxidation, hydroxylation, and oxidation of alkenes. Additionally, DMDO has been used in material science to modify the surface properties of materials, such as polymers and metals.
Eigenschaften
CAS-Nummer |
17219-21-5 |
|---|---|
Produktname |
Dimethyl 2,2-dimethylhexanedioate |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
dimethyl 2,2-dimethylhexanedioate |
InChI |
InChI=1S/C10H18O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h5-7H2,1-4H3 |
InChI-Schlüssel |
YVYILWKTNYRFHO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
Kanonische SMILES |
CC(C)(CCCC(=O)OC)C(=O)OC |
Andere CAS-Nummern |
17219-21-5 |
Synonyme |
2,2-Dimethylhexanedioic acid dimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



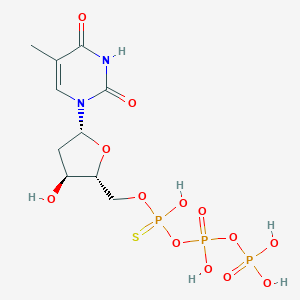
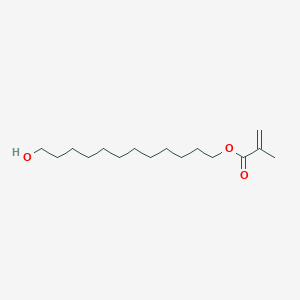
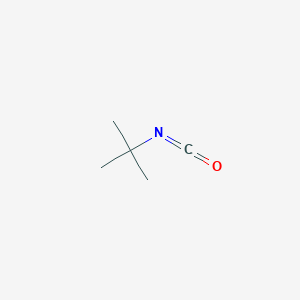

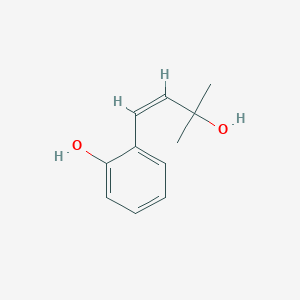
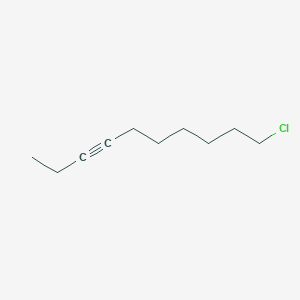
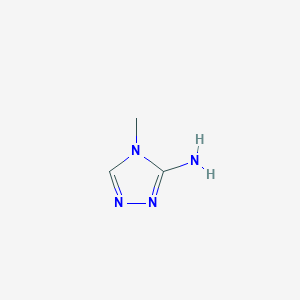
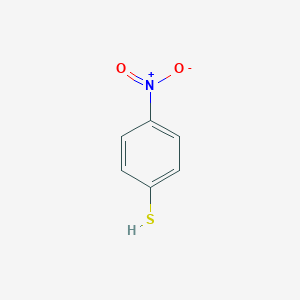
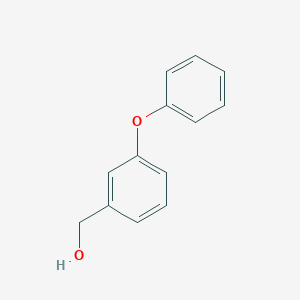
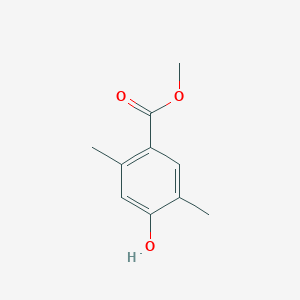
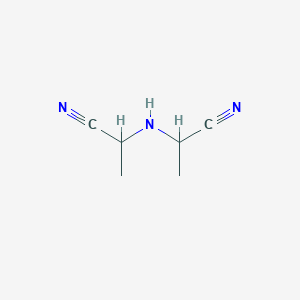
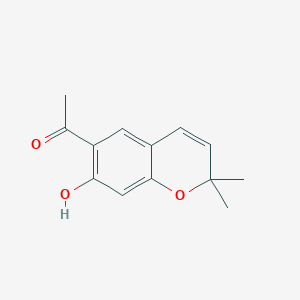
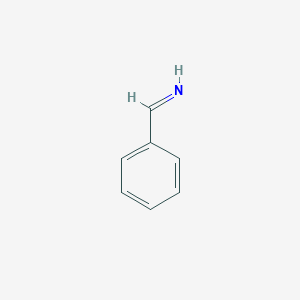
![2-Ethylsulfanyl-6-propan-2-yl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B108105.png)